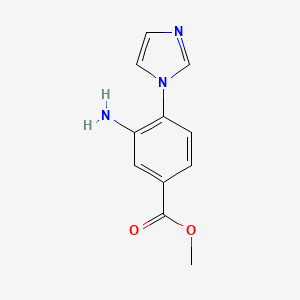Methyl 3-amino-4-(1h-imidazol-1-yl)benzoate
CAS No.: 141388-49-0
Cat. No.: VC2678654
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141388-49-0 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | methyl 3-amino-4-imidazol-1-ylbenzoate |
| Standard InChI | InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,12H2,1H3 |
| Standard InChI Key | ZXZVUUMPELAZOP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N |
Introduction
Chemical Structure and Properties
Methyl 3-amino-4-(1H-imidazol-1-yl)benzoate features a benzoate core with three key functional groups: a methyl ester, an amino group at the 3-position, and an imidazole ring attached at the 4-position. This arrangement creates a molecule with multiple reactive sites and potential for hydrogen bonding, making it valuable for various chemical transformations.
Structural Characteristics
The compound contains several notable structural features:
-
A benzoate core with a methyl ester group
-
An amino group (-NH₂) at the 3-position, providing nucleophilic character
-
An imidazole ring at the 4-position, offering both basic and aromatic properties
-
Multiple sites for potential hydrogen bonding and coordination
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 3-amino-4-(1H-imidazol-1-yl)benzoate likely follows pathways similar to those used for related imidazole-substituted benzoates. Based on the synthetic methods for similar compounds, two primary approaches may be considered:
Nucleophilic Aromatic Substitution
Drawing from patents related to similar compounds, a viable synthetic route could involve nucleophilic aromatic substitution. This typically requires:
-
A suitably substituted benzoate precursor with a leaving group at the 4-position
-
Imidazole as the nucleophile
-
A base such as potassium alkoxide, sodium alkoxide, or potassium carbonate
Reduction of Nitro Precursors
Another potential synthetic route involves:
-
Formation of a methyl 3-nitro-4-(1H-imidazol-1-yl)benzoate intermediate
-
Selective reduction of the nitro group to form the desired 3-amino derivative
This approach is supported by similar processes described for related compounds, where reduction reactions using Group VIII metal catalysts such as palladium, platinum, or Raney Nickel with hydrogen gas or hydrogen transfer agents are employed .
Microwave-Assisted Synthesis
Microwave irradiation may enhance the coupling reaction between imidazole and the benzoate precursor, potentially leading to faster reaction times and higher yields, as suggested by similar processes documented in patent literature .
Spectroscopic Characteristics
Infrared Spectroscopy
The IR spectrum would likely feature characteristic bands including:
-
N-H stretching of the amino group around 3300-3500 cm⁻¹
-
C=O stretching of the ester around 1700-1730 cm⁻¹
-
C=N and C=C stretching vibrations of the imidazole ring around 1400-1600 cm⁻¹
-
C-N stretching bands around 1200-1350 cm⁻¹
Computational Studies and Molecular Properties
Molecular Structure Optimization
Density functional theory (DFT) calculations, similar to those performed on related heterocyclic compounds, could provide insights into the optimized geometry and electronic structure of methyl 3-amino-4-(1H-imidazol-1-yl)benzoate. Such computational approaches have been employed for similar compounds containing imidazole and triazole moieties .
Electronic Properties
Based on computational studies of similar compounds, methyl 3-amino-4-(1H-imidazol-1-yl)benzoate likely exhibits:
-
A complex electronic distribution due to the electron-donating amino group and the electron-withdrawing ester functionality
-
Potential for π-π interactions through the aromatic rings
-
Multiple sites for hydrogen bonding, enhancing its potential for intermolecular interactions
Applications and Biological Activity
Medicinal Chemistry Applications
The structural features of methyl 3-amino-4-(1H-imidazol-1-yl)benzoate suggest several potential applications in medicinal chemistry:
Building Block for Drug Synthesis
The compound serves as a versatile intermediate in the synthesis of pharmaceutically active compounds. The amino group provides a site for further functionalization through amide formation, while the imidazole ring offers possibilities for coordination with biological targets .
Chemical Research Applications
As a heterocyclic building block, the compound finds utility in:
-
Development of coordination compounds with metals
-
Synthesis of complex organic structures
-
Creation of materials with specialized properties
Comparative Analysis with Related Compounds
Structural Comparison
Table 1: Comparison of Methyl 3-amino-4-(1H-imidazol-1-yl)benzoate with Related Compounds
Reactivity Differences
The positioning of the amino group at the 3-position in methyl 3-amino-4-(1H-imidazol-1-yl)benzoate creates a distinct electronic environment compared to its isomers. This arrangement likely influences:
-
The basicity of the amino group due to electronic effects from the adjacent imidazole
-
The reactivity pattern in electrophilic and nucleophilic substitutions
-
The coordination behavior with metals and other binding partners
Future Research Directions
Synthetic Optimization
Further research could focus on:
-
Developing more efficient synthetic routes with higher yields
-
Exploring green chemistry approaches using environmentally friendly reagents
-
Investigating catalytic methods for selective functionalization
Biological Evaluation
Potential areas for biological investigation include:
-
Screening for antimicrobial, antifungal, or antiviral activity
-
Evaluation as enzyme inhibitors or receptor modulators
-
Assessment of structure-activity relationships through systematic modification
Materials Science Applications
The compound's structural features suggest potential applications in:
-
Development of coordination polymers and metal-organic frameworks
-
Creation of functional materials with specific electronic or optical properties
-
Design of chemical sensors or catalysts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume